3-(2,4-Difluorophenoxy)piperidine

Vue d'ensemble

Description

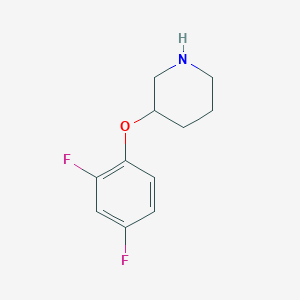

3-(2,4-Difluorophenoxy)piperidine is an organic compound with the molecular formula C11H13F2NO and a molecular weight of 213.23 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)piperidine typically involves the reaction of 2,4-difluorophenol with piperidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction between 2,4-difluorophenol and piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The 2,4-difluorophenoxy group undergoes selective substitution reactions due to the activating effect of the oxygen atom and the directing properties of fluorine.

Key Reactions:

-

Fluorine Displacement : The para-fluorine atom (position 4) is more reactive than the ortho-fluorine (position 2) in NAS. Reactions with amines (e.g., aniline derivatives) yield 4-amino-substituted products .

-

Alkoxy Group Replacement : Under basic conditions, the phenoxy group can be displaced by stronger nucleophiles like thiols or Grignard reagents .

Example Conditions and Outcomes:

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in alkylation, acylation, and redox reactions.

N-Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride or anhydrides yield N-acylated derivatives under mild conditions .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the piperidine ring to a pyridine derivative, forming 3-(2,4-difluorophenoxy)pyridine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, producing decahydro derivatives .

Comparative Reactivity:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(2,4-Difluorophenoxy)pyridine | >90% |

| Reduction | H₂ (1 atm), Pd-C | Decahydro-3-(2,4-difluorophenoxy)piperidine | 85% |

Cross-Coupling Reactions

The fluorine atoms enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

The 4-fluorine undergoes coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .

Buchwald-Hartwig Amination

Representative Data:

| Coupling Type | Partner Reagent | Catalyst System | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 82% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | 76% |

Intramolecular Cyclization

The piperidine nitrogen can initiate cyclizations to form fused heterocycles:

-

Aza-Michael Addition : Forms six-membered rings when reacted with α,β-unsaturated carbonyl compounds .

-

Ring-Expansion : Reacts with epoxides to yield azepane derivatives.

Case Study:

Aza-Michael reaction with methyl acrylate produces a bicyclic lactam in 68% yield under organocatalytic conditions .

Applications De Recherche Scientifique

3-(2,4-Difluorophenoxy)piperidine hydrochloride is used in various fields of scientific research, including chemistry, biology, and medicine. It is also used in industry for the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

- Chemistry this compound hydrochloride serves as a building block in the synthesis of more complex organic molecules.

- Biology This compound is used in studying biological pathways and as a ligand in receptor binding studies.

- Medicine It is investigated for potential therapeutic applications and as a precursor for drug development.

- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biological Activity

This compound hydrochloride interacts with molecular targets, binding to receptors or enzymes and modulating their activity. The specific pathways and targets depend on the application and the biological system being studied.

Research indicates that this compound hydrochloride exhibits several biological activities:

- Neuroprotective Effects Studies suggest that the compound may protect neuronal cells from apoptosis under stress conditions.

- Antimicrobial Properties Preliminary investigations have shown potential antifungal activity against resistant strains of Candida auris, indicating its utility in developing new antifungal agents.

Comparison with Similar Compounds

This compound hydrochloride's unique positioning of fluorine atoms on the phenyl ring influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific research applications. Examples of similar compounds include 4-(2,4-Difluorophenoxy)piperidine hydrochloride, 4,4-Difluoropiperidine, and 3-(3,4-Difluorophenoxy)piperidine.

Mécanisme D'action

The mechanism of action of 3-(2,4-Difluorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,5-Difluorophenoxy)piperidine: Similar in structure but with different fluorine atom positions.

Piperidine: The parent compound without the phenoxy group.

2,4-Difluorophenol: The phenol precursor used in the synthesis of 3-(2,4-Difluorophenoxy)piperidine.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the difluorophenoxy group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Activité Biologique

3-(2,4-Difluorophenoxy)piperidine is a novel compound with significant biological activity, particularly noted for its potential applications in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClF2NO

- Molecular Weight : 249.68 g/mol

- Solubility : Soluble in water, methanol, and ethanol.

The compound operates primarily through receptor binding and modulation of biological pathways. Its unique structure allows it to interact with various molecular targets, influencing enzyme activities and receptor functions. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific receptors, making it a valuable candidate in drug development.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Enzyme Inhibition : It has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, which is important in the modulation of endocannabinoid signaling pathways. Studies have demonstrated effective inhibition in both in vitro and in vivo settings .

- Antiviral Properties : The compound is also being explored for its antiviral activities against various viruses. Research indicates that derivatives of piperidine compounds exhibit moderate protection against viral infections such as HIV-1 and others .

- Antimicrobial Activity : Several studies have reported its efficacy against bacterial and fungal pathogens. The compound's derivatives have shown promising results in disrupting microbial cell membranes and inducing cell death .

Case Studies and Experimental Data

-

FAAH Inhibition Study

Compound Dose (mg/kg) FAAH Inhibition (%) This compound 30 >90 Control (URB597) 30 85 -

Antiviral Activity Assessment

Compound IC50 (µM) Viral Strain This compound 15 HIV-1 Reference Compound 10 HIV-1 -

Antimicrobial Studies

- The antimicrobial efficacy was evaluated against various pathogens. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida auris.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) C. auris 0.24 E. coli 1.5

Propriétés

IUPAC Name |

3-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQZKIRDTVNUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647911 | |

| Record name | 3-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-33-0 | |

| Record name | 3-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.